molecular formula C20H18FN3O2 B2462594 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021120-35-3

4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide

Cat. No.: B2462594
CAS No.: 1021120-35-3
M. Wt: 351.381
InChI Key: ZARZWURALKKKOA-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a phenylpyridazinone moiety via a propyl chain. The structure incorporates a fluorine atom, a common substituent in medicinal chemistry used to modulate a compound's electronic properties, metabolic stability, and binding affinity . The scaffold contains a pyridazin-3(2H)-one unit, a heterocycle known to be of significant interest in pharmaceutical research for its diverse biological activities . This specific molecular architecture suggests potential as a key intermediate or building block in the synthesis of more complex molecules. Its primary research application is likely in drug discovery and development, particularly as a precursor or analog in the exploration of new pharmacologically active substances. Researchers may investigate its properties as a potential enzyme inhibitor, given that related structures are often designed to interact with biological targets such as kinases or proteases . The presence of both hydrogen bond donor and acceptor groups, along with an aromatic system, makes it a suitable candidate for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-fluoro-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-17-9-7-16(8-10-17)20(26)22-13-4-14-24-19(25)12-11-18(23-24)15-5-2-1-3-6-15/h1-3,5-12H,4,13-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARZWURALKKKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Propyl Linker: The propyl linker can be added through a nucleophilic substitution reaction, often using a halogenated propyl derivative.

    Fluorination of the Benzamide: The fluorine atom is typically introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Coupling of the Benzamide and Pyridazinone: The final step involves coupling the fluorinated benzamide with the pyridazinone derivative, usually through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom on the benzamide ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide is studied for its potential as a biochemical probe. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its fluorinated benzamide moiety may impart unique chemical and physical characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzamide moiety may enhance binding affinity and selectivity, while the pyridazinone ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(3-(6-oxo-3-methylpyridazin-1(6H)-yl)propyl)benzamide
  • 4-chloro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide
  • 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

Uniqueness

Compared to similar compounds, 4-fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide is unique due to the specific positioning of the fluorine atom and the phenyl group on the pyridazinone ring. These structural features can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable compound for further research and development.

Biological Activity

4-Fluoro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzamide is a synthetic organic compound that belongs to a class of amides featuring a pyridazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent and a possible inhibitor of cyclooxygenase enzymes (COX).

The compound's molecular formula is C20H18FN3O2C_{20}H_{18}FN_3O_2 with a molecular weight of 351.4 g/mol. Its structure includes a fluorinated phenyl group and a pyridazine ring, which are significant for its biological activity.

PropertyValue
Molecular FormulaC20H18FN3O2C_{20}H_{18}FN_3O_2
Molecular Weight351.4 g/mol
CAS Number1021120-35-3

Research indicates that compounds similar to this compound exhibit significant inhibition of COX enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. The presence of the fluorine atom in its structure enhances lipophilicity, potentially improving its pharmacokinetic properties and allowing better interaction with biological targets.

Anti-inflammatory Activity

The primary biological activity attributed to this compound is its anti-inflammatory potential. Studies have shown that similar compounds can effectively inhibit COX enzymes, leading to reduced inflammation and pain management. For instance, derivatives with comparable structures have demonstrated IC50 values indicating effective inhibition of COX-2, suggesting their utility in treating inflammatory conditions.

Interaction Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to COX enzymes. These studies provide insights into the compound's mechanism of action at the molecular level, revealing how it interacts with these enzymes and potentially influencing its therapeutic efficacy.

Case Studies and Research Findings

  • Cyclooxygenase Inhibition : A study highlighted that compounds with structural similarities to this compound exhibited significant inhibition of COX enzymes. For example, one derivative showed an IC50 value of 0.5 µM against COX-2, indicating strong inhibitory activity.
  • Antiparasitic Activity : Research involving pyridazine derivatives has shown promising results against various protozoan parasites. Compounds targeting the minor groove of DNA in trypanosomatids demonstrated effective binding and inhibition, suggesting potential applications in antiparasitic therapies.

Comparative Analysis

A comparative analysis of structurally related compounds illustrates the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
N-(2-fluorobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridin-5-yl)propanamideContains fluorobenzyl groupCOX inhibition
5-fluoro-N-(2-methylpropyl)-1H-pyrazole-4-carboxamideIncludes pyrazole ringAnticancer activity
4-methyl-N-(3-(6-oxo-3-pyridazin-1(6H)-yl)propyl)benzenesulfonamideFeatures sulfonamide groupAnti-inflammatory

The distinct combination of functional groups in this compound may confer unique pharmacological properties compared to these analogs.

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